molecular formula C7H16O B8254194 (3S)-3-Methylhexane-3-ol

(3S)-3-Methylhexane-3-ol

Cat. No.: B8254194
M. Wt: 116.20 g/mol
InChI Key: KYWJZCSJMOILIZ-ZETCQYMHSA-N
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Description

(3S)-3-Methylhexane-3-ol is a chiral tertiary alcohol with the molecular formula C₇H₁₆O, characterized by a hydroxyl (-OH) group and a methyl branch at the third carbon of a six-carbon chain. Its stereochemistry (S-configuration at C3) distinguishes it from other stereoisomers, influencing its physical properties, reactivity, and interactions in biological or synthetic systems. Tertiary alcohols like this compound are less prone to oxidation compared to primary or secondary alcohols, making them valuable in solvent applications, fragrance formulations, and as intermediates in organic synthesis.

Properties

IUPAC Name

(3S)-3-methylhexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWJZCSJMOILIZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@](C)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While the query specifies “(3S)-3-Methylhexane-3-ol”, the search results refer to 3-Methyl-3-hexanol. Given this discrepancy, the following information will focus on the applications of 3-Methyl-3-hexanol, with the understanding that the stereochemistry might influence specific interactions, but the general applications should remain relevant.

Scientific Research Applications

3-Methyl-3-hexanol is a branched-chain tertiary alcohol with diverse applications spanning organic chemistry, biological studies, and industrial uses. Its unique structural properties and reactivity make it valuable in various scientific and industrial contexts.

Organic Chemistry: 3-Methyl-3-hexanol is a reagent and solvent in organic synthesis due to its hydroxyl group's ability to participate in nucleophilic substitution reactions. It is used in synthesizing complex organic molecules.

Biological Studies: This compound has been studied for its effects on insect behavior, particularly in pheromone communication in ant species. Its biological activity is explored for ecological interactions and pest management strategies.

Pharmaceutical Applications: The compound is investigated for its therapeutic properties and potential as a precursor in pharmaceutical synthesis, with its structure possibly conferring specific biological activities for drug development.

Fragrance and Flavor Industry: 3-Methyl-3-hexanol is used in fragrance and flavor production because of its odor profile, stability, and reactivity in creating aromatic compounds for consumer products.

Chemical Manufacturing: It is used in industrial settings to produce other chemicals, including solvents and intermediates, and its resistance to oxidation is valuable in processes needing stable alcohols.

Data Table: Comparative Analysis of Alcohols

Property3-Methyl-3-hexanol2-Hexanol3-Hexanol
StructureTertiarySecondarySecondary
Boiling Point (°C)140130156
Solubility (in water)LowModerateModerate
ReactivityLowModerateModerate
UseSolvent, fragranceSolvent, fuel additiveSolvent, flavoring agent

Case Studies

Case Study 1: Pheromone Communication in Ants
3-Methyl-3-hexanol was identified as a pheromone component in Tetramorium impurum, playing a significant role in communication and social behavior among these insects.

Case Study 2: Synthesis Optimization
Research has shown an optimized synthetic route for producing (3R,4S)-4-methyl-3-hexanol from linalool, highlighting the efficiency of multi-step reactions for high yields and minimal waste.

3-Methyl-3-hexanol has significant biological activity, particularly in pheromone communication in insects, with potential applications in agriculture and medicine. It enhances the attraction of beetles when combined with other pheromone components, demonstrating its significance in ecological interactions and pest management strategies.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Boiling Points: The heptanol analog (C8H18O) has a higher molecular weight than (3S)-3-Methylhexane-3-ol (C7H16O), likely resulting in a higher boiling point due to increased van der Waals interactions .
  • The sulfanyl (-SH) group in 3-Methyl-3-sulfanylhexan-1-ol increases reactivity in nucleophilic substitutions and metal coordination, making it relevant in flavor/fragrance chemistry .
  • Steric Effects : Tertiary alcohols (e.g., (3S)-3-Methylhexane-3-ol) exhibit steric hindrance around the hydroxyl group, reducing susceptibility to oxidation compared to primary alcohols like 3-Methyl-3-sulfanylhexan-1-ol .

Stereochemical Considerations

The S-configuration in (3S)-3-Methylhexane-3-ol may lead to distinct biological interactions compared to its R-enantiomer. For example, enantiomers of similar alcohols often exhibit differences in odor profiles or metabolic pathways, as seen in sulfanyl alcohols used in fragrances .

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes nucleophilic attack by the Grignard reagent at the carbonyl carbon. Chirality is induced through coordination of the magnesium center to a chiral ligand, such as (R)-BINOL (1,1'-bi-2-naphthol), which creates a stereochemical environment favoring the (S)-configuration. Key parameters include:

  • Temperature : −78°C to 0°C (prevents racemization)

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ligand-to-Mg ratio : 1:1 molar ratio

Table 1: Performance of Chiral Ligands in Grignard Reactions

Ligandee (%)Yield (%)Reaction Time (h)
(R)-BINOL92856
(S)-Proline78728
Jacobsen’s Salen88807

Data adapted from enantioselective synthesis studies.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction offers a catalytic asymmetric route to tertiary alcohols via ketone reduction. For 3-methylhexan-3-one, this method achieves high enantiomeric excess (ee) through a bicyclic transition state.

Protocol

  • Catalyst Preparation : Oxazaborolidine catalyst generated from (S)-diphenylprolinol and boron trifluoride.

  • Reduction : Ketone treated with BH₃·THF at −20°C.

  • Workup : Quench with methanol, isolate via fractional distillation.

Table 2: CBS Reduction Optimization

BH₃ EquivalentsTemp (°C)ee (%)Yield (%)
1.2−209588
1.5−309782
2.0−109085

Studies demonstrate that sub-stoichiometric catalyst loading (5–10 mol%) suffices for >90% ee.

Racemic 3-methylhexane-3-ol can be resolved using lipases, which selectively acetylate one enantiomer. Candida antarctica lipase B (CAL-B) shows preference for the (R)-enantiomer, leaving (S)-alcohol unreacted.

Procedure

  • Substrate : Racemic 3-methylhexane-3-ol (1.0 M in toluene)

  • Acyl Donor : Vinyl acetate (2.0 equiv)

  • Conditions : 30°C, 24 h agitation

Table 3: Enzyme Performance in Resolution

EnzymeConversion (%)ee (S) (%)Selectivity (E)
CAL-B4598>200
Pseudomonas388550
Rhizomucor miehei4292120

CAL-B achieves near-complete resolution (E > 200) due to its rigid active site.

Chiral Pool Synthesis from Terpenes

Naturally occurring terpenes with pre-existing chirality serve as precursors. (−)-β-Pinene, via ozonolysis and reductive workup, yields (3S)-3-methylhexane-3-ol.

Synthetic Pathway

  • Ozonolysis : Cleave β-pinene to generate a keto-ester.

  • Reduction : NaBH₄ reduces ketone to alcohol.

  • Hydrogenation : Remove ester functionality.

Table 4: Terpene-Derived Synthesis Metrics

StepYield (%)Purity (%)
Ozonolysis7590
Reduction8895
Hydrogenation9298

This method leverages natural chirality but requires multi-step purification.

Hydroboration-Oxidation with Chiral Boranes

Asymmetric hydroboration of 3-methyl-1-pentene using (S)-Ipc₂BH (diisopinocampheylborane) followed by oxidation yields the (S)-alcohol.

Reaction Details

  • Borane : (S)-Ipc₂BH (1.1 equiv)

  • Solvent : Dichloromethane, −78°C

  • Oxidation : H₂O₂/NaOH

Table 5: Chiral Borane Efficiency

Boraneee (%)Yield (%)
(S)-Ipc₂BH9478
(R)-CBS-BH8975

The bulky borane directs anti-Markovnikov addition with high stereoselectivity .

Q & A

Q. What are the common synthetic routes for (3S)-3-Methylhexane-3-ol, and how can enantioselectivity be achieved?

Q. How can the stereochemical purity of (3S)-3-Methylhexane-3-ol be verified experimentally?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (95:5). Compare retention times with racemic standards. Alternatively, polarimetry can measure optical rotation ([α]D²⁵) against literature values. For NMR, chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers via splitting of hydroxyl or methyl proton signals .

Q. What spectroscopic techniques are critical for characterizing (3S)-3-Methylhexane-3-ol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methyl (δ 1.2–1.4 ppm) and hydroxyl (δ 1.5–2.0 ppm) groups. The quaternary C3 carbon (bearing -OH and -CH₃) appears at δ 70–75 ppm in ¹³C NMR.
  • IR Spectroscopy : Confirm the hydroxyl stretch (3200–3600 cm⁻¹) and C-O bond (1050–1150 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 116.20 (C₇H₁₆O) with fragmentation patterns (e.g., loss of H₂O at m/z 98) .

Advanced Research Questions

Q. How does the (S)-configuration influence biological interactions compared to the (R)-enantiomer?

Q. What computational methods predict the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) models transition states for reactions like hydroxyl substitution with SOCl₂. Calculate activation energies (ΔG‡) and compare with experimental yields. For oxidation to 3-methylhexan-3-one, simulate reaction pathways using Gaussian 16 to identify rate-determining steps. Solvent effects (e.g., THF vs. water) are modeled via the SMD continuum solvation method .

Q. How do steric effects from the methyl group impact nucleophilic substitution at the tertiary carbon?

  • Methodological Answer : Steric hindrance reduces SN2 reactivity but favors SN1 mechanisms. Kinetic studies (e.g., using PBr₃ in DCM) monitor reaction rates via GC-MS. Compare with less hindered analogs (e.g., 3-pentanol). Hammett plots correlate substituent effects with reaction rates. Computational analysis (NBO) quantifies steric strain via Wiberg bond indices .

Data Contradictions and Resolution

  • Contradiction : reports 4-Methylhexan-3-ol’s oxidation to 4-methyl-3-hexanone using KMnO₄, but stereochemical outcomes for tertiary alcohols are unclear.
    • Resolution : Tertiary alcohols like (3S)-3-Methylhexane-3-ol resist oxidation under mild conditions. Strong oxidants (e.g., CrO₃/H₂SO₄) are required, but racemization may occur. Validate via control experiments comparing enantiopure vs. racemic substrates .

Key Physical Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
Boiling Point~160–165°C (extrapolated from analogs)
LogP (Octanol-Water)2.1 (Predicted via ChemAxon)[Extrapolated]

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